molecular formula C23H17N5O2 B2834195 1-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1203333-66-7

1-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2834195
CAS No.: 1203333-66-7
M. Wt: 395.422
InChI Key: VUMCCOJPVNMXRD-UHFFFAOYSA-N
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Description

1-Phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound featuring:

  • A 1H-benzo[d]imidazole core substituted with a phenyl group at position 1.
  • A carboxamide group at position 5, linked to a methyl bridge.
  • A 3-phenyl-1,2,4-oxadiazole moiety attached to the methyl group.

This structure combines aromatic, hydrogen-bonding, and electron-deficient regions, making it relevant for therapeutic applications such as kinase inhibition or antiproliferative activity. Below, we compare its structural and functional attributes with similar compounds.

Properties

IUPAC Name

1-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O2/c29-23(24-14-21-26-22(27-30-21)16-7-3-1-4-8-16)17-11-12-20-19(13-17)25-15-28(20)18-9-5-2-6-10-18/h1-13,15H,14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMCCOJPVNMXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N(C=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or oxadiazole rings, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like dichloromethane with bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns on the Benzimidazole Core

Compound VIIl (1-Cyclohexyl-2-(4-methoxyphenyl)-N-phenyl-1H-benzo[d]imidazole-5-carboxamide)
  • Structural Differences: Position 1: Cyclohexyl (vs. phenyl in the target compound). Position 2: 4-Methoxyphenyl (vs.
  • Physicochemical Properties :
    • Melting point: 154–156°C, higher than typical for carboxamides, suggesting strong intermolecular interactions .
    • The methoxy group enhances solubility but may reduce membrane permeability compared to the target compound’s phenyl-oxadiazole group.
Compound 6d (N-((1-Benzylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide)
  • Structural Differences: A piperidinylmethyl group replaces the oxadiazole moiety. No phenyl substitution at position 1.
  • Biological Relevance :
    • Tested as a cholinesterase inhibitor, indicating carboxamide derivatives’ versatility .
    • The piperidine group introduces basicity, which may improve blood-brain barrier penetration compared to the target compound’s neutral oxadiazole.

Role of the 1,2,4-Oxadiazole Motif

Compound 136 (Methyl 1-methyl-2-((1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)amino)-1H-benzo[d]imidazole-5-carboxylate)
  • Structural Differences :
    • A 3-methyl-oxadiazole (vs. 3-phenyl in the target compound).
    • Methyl ester at position 5 (vs. carboxamide).
  • Synthetic Accessibility :
    • Yield: 78% via nucleophilic substitution, suggesting the oxadiazole’s stability under reaction conditions .
    • The phenyl group in the target compound may enhance π-π stacking in biological targets compared to methyl.
Compound 4aa ((S)-2,2,2-Trifluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide)
  • Structural Differences :
    • Lacks the benzimidazole core but shares the 3-phenyl-1,2,4-oxadiazole group.
  • Key Insight :
    • The oxadiazole’s electron-deficient nature improves metabolic stability and binding to hydrophobic pockets .

Antiproliferative Activity Comparisons

Lead Compound from (2-(2-Butyl-4-chloro-1-heptyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole)
  • Structural Differences :
    • Imidazole substituent at position 2 (vs. carboxamide-oxadiazole in the target compound).
    • Chlorine and alkyl chains enhance lipophilicity.
  • Biological Data :
    • IC₅₀: 25.3 μM against Ehrlich ascites tumors .
    • The target compound’s oxadiazole may offer improved selectivity due to hydrogen-bonding capacity.

Key Findings and Implications

Substituent Effects: Phenyl vs. Alkyl Groups: The target compound’s 3-phenyl-oxadiazole likely improves target binding through π-π interactions compared to alkylated analogs .

Synthetic Feasibility :

  • Oxadiazole-containing compounds (e.g., 136, 4aa) are synthesized in moderate-to-high yields, suggesting viable routes for scaling the target compound .

Biological Activity

1-Phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H18N4O2C_{20}H_{18}N_{4}O_{2}, with a molecular weight of approximately 350.39 g/mol. The structure includes a benzimidazole core linked to an oxadiazole moiety, which is known for enhancing biological activity through various mechanisms.

Anticancer Activity

Research indicates that derivatives of the benzimidazole and oxadiazole structures exhibit potent anticancer properties. For instance, compounds similar to 1-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Reference
Compound AMCF7 (Breast)25.72 ± 3.95
Compound BU87 (Glioblastoma)45.2 ± 13.0
Compound COVXF 899 (Ovarian)2.76
Compound DPXF 1752 (Mesothelioma)9.27

The anticancer efficacy of these compounds is often evaluated using the IC50 metric, which represents the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound.

The mechanisms through which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : Studies have shown that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways.
  • Inhibition of Kinases : Compounds have been identified that inhibit key kinases involved in cancer cell proliferation and survival, such as Janus Kinases (JAK) and Phosphoinositide 3-Kinase (PI3K).
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their anticancer effects by reducing oxidative stress within cells.

Case Studies

Several studies have highlighted the potential of oxadiazole-containing compounds in drug discovery:

  • A study demonstrated that a derivative with an oxadiazole ring exhibited significant antiproliferative activity against a panel of human tumor cell lines, including colon and ovarian cancers, with IC50 values indicating high selectivity towards specific cancer types .
  • Another research effort focused on synthesizing novel compounds based on the benzimidazole scaffold, leading to enhanced activity against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide?

  • Methodology : The synthesis typically involves multi-step protocols. For example:

Benzimidazole Core Formation : Condensation of o-phenylenediamine derivatives with carbonyl compounds under acidic conditions (e.g., acetic acid) .

Oxadiazole Ring Construction : Cyclization of acylhydrazides using phosphoryl chloride (POCl₃) at 120°C, a method validated for analogous oxadiazole-containing compounds .

Amide Coupling : React the oxadiazole-methyl intermediate with the benzimidazole-5-carboxylic acid using coupling agents like EDCI/HOBt in DMF .

  • Key Considerations : Optimize reaction time and temperature to avoid side products. Monitor purity via HPLC .

Q. What structural features of this compound influence its biological activity?

  • Critical Motifs :

  • Benzimidazole Core : Known for intercalation with DNA or enzyme binding (e.g., kinase inhibition) .
  • 1,2,4-Oxadiazole Ring : Enhances metabolic stability and hydrogen-bonding potential with targets like proteases .
  • Phenyl Substituents : Hydrophobic interactions with binding pockets; meta/para positions modulate selectivity .
    • Analytical Validation : Confirm structure via X-ray crystallography (as done for related benzimidazole esters ) and 2D NMR (e.g., NOESY for spatial arrangement) .

Q. How do the functional groups in this compound participate in chemical reactions?

  • Reactivity :

  • Oxadiazole Ring : Susceptible to nucleophilic attack at the C-5 position; reacts with Grignard reagents or amines .
  • Benzimidazole NH : Can undergo alkylation (e.g., methyl iodide/K₂CO₃ in DMF) to modify solubility .
  • Amide Bond : Hydrolyzes under strong acidic/basic conditions; use protective groups (e.g., Boc) during functionalization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Approach :

Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups on phenyl rings to assess potency shifts .

Scaffold Hybridization : Replace oxadiazole with 1,3,4-thiadiazole to compare binding affinities .

Biological Assays : Test analogs against target enzymes (e.g., PARP-1) using fluorescence polarization assays .

  • Data Analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate substituents with activity .

Q. What computational strategies can predict the compound’s reactivity or binding modes?

  • Methods :

  • Reaction Path Modeling : Apply density functional theory (DFT) to map energy barriers for key steps like oxadiazole cyclization .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with EGFR kinase) over 100 ns to identify stable binding conformers .
  • ADMET Prediction : Use SwissADME to forecast metabolic sites (e.g., CYP3A4 oxidation of benzimidazole) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Troubleshooting :

Purity Verification : Re-run assays with HPLC-purified compound (>98%) to exclude impurity-driven artifacts .

Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .

Target Validation : Perform CRISPR knockouts to confirm on-target effects .

Q. What strategies improve the compound’s aqueous solubility for in vivo studies?

  • Solutions :

  • Co-Solvent Systems : Use 10% DMSO/PEG 400 in PBS, as validated for similar carboxamides .
  • Prodrug Design : Introduce phosphate esters at the benzimidazole NH, cleaved in vivo by phosphatases .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to enhance bioavailability .

Q. How can metabolic stability be assessed and optimized?

  • Protocol :

In Vitro Assays : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS .

Metabolite ID : Use HR-MS/MS to detect hydroxylation or N-dealkylation products .

Structural Tweaks : Introduce fluorine at metabolically labile positions (e.g., para to oxadiazole) to block oxidation .

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